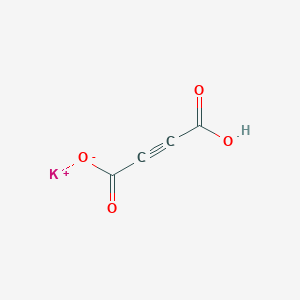

Acetylenedicarboxylic acid monopotassium salt

Description

The exact mass of the compound 2-Butynedioic acid, monopotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;4-hydroxy-4-oxobut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYWRUTRAFSJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)[O-])C(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HKO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-45-0 (Parent) | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061300 | |

| Record name | 2-Butynedioic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Acetylenedicarboxylic acid, monopotassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-04-1 | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynedioic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetylenedicarboxylic Acid Monopotassium Salt: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of acetylenedicarboxylic acid monopotassium salt. The information is curated for professionals in research and development, offering detailed experimental protocols, key physical and chemical data, and a workflow for its preparation.

Chemical Identity and Physical Properties

This compound, also known as monopotassium 2-butynedioate, is a valuable reagent in organic synthesis. It serves as a precursor for various organic molecules, including esters and heterocyclic compounds.[1][2]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄HKO₄ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| CAS Number | 928-04-1 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 133 °C (decomposes) | [4] |

| Solubility | Soluble in water and ethanol; slightly soluble in diethyl ether. | [4] |

| pKa of Parent Acid (in water at 25°C) | pKa₁ = 0.656, pKa₂ = 2.336 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below is a summary of expected spectroscopic characteristics.

Table 2: Spectroscopic Data

| Technique | Expected Peaks/Signals |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carboxylate and carboxylic acid, and the C≡C triple bond. The triple bond stretch may be weak or absent in the IR spectrum due to symmetry but is observable in Raman spectroscopy around 2225 cm⁻¹.[5] |

| ¹H NMR Spectroscopy | A single peak corresponding to the acidic proton of the carboxylic acid. The chemical shift will be dependent on the solvent used. |

| ¹³C NMR Spectroscopy | Signals for the two carboxyl carbons and the two acetylenic carbons. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the anionic component [M-K]⁻ at m/z 113.0. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydrobromination of α,β-dibromosuccinic acid using potassium hydroxide.[1][6] This reaction proceeds in two main stages: the formation of the dipotassium salt of acetylenedicarboxylic acid and its subsequent partial neutralization to yield the monopotassium salt.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and isolation of this compound.

References

- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Discovery and Early History of Acetylenedicarboxylic Acid Monopotassium Salt: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid monopotassium salt, also known as potassium hydrogen acetylenedicarboxylate, has been a compound of interest in organic synthesis for over a century. Its utility as a precursor for various acetylenic compounds and its role in the development of coordination polymers have cemented its place in the chemical literature. This technical guide provides an in-depth exploration of the discovery, history, and early characterization of this important chemical entity, presenting historical and modern data in a structured format, detailing key experimental protocols, and visualizing the synthetic pathway.

Discovery and Historical Context

The discovery of acetylenedicarboxylic acid and its monopotassium salt is credited to the Polish chemist Ernest Bandrowski in 1877.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, described a novel method for the synthesis of acetylenedicarboxylic acid by treating α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solution.[2] This reaction proceeds through the formation of a mixture of potassium salts, from which the monopotassium salt is precipitated and subsequently used to isolate the free acid.[2]

The procedure detailed in the peer-reviewed publication Organic Syntheses is noted to be essentially that of Bandrowski, providing a direct lineage to the original discovery.[2] The synthesis involves a twofold elimination of hydrogen bromide from dibromosuccinic acid, yielding a mixture of dipotassium acetylenedicarboxylate and potassium bromide.[3] Acidification of this mixture leads to the precipitation of the less soluble monopotassium salt, a critical intermediate in obtaining the pure acid.[2]

While Bandrowski's primary focus was the synthesis of the free acid, his work inherently established the existence and isolation of the monopotassium salt as a distinct chemical compound. Early 20th-century research further solidified its importance as a stable and reliable starting material for various chemical transformations.

Physicochemical Properties: A Historical and Modern Perspective

The characterization of this compound has evolved significantly from its initial discovery. Early methods would have relied on classical techniques such as melting point determination, elemental analysis, and titration. Modern analytical methods have provided a much more detailed understanding of its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Historical Data (Late 19th/Early 20th Century) | Modern Data |

| Molecular Formula | C₄HKO₄ | C₄HKO₄[4] |

| Molecular Weight | Not explicitly found in early literature | 152.15 g/mol [4] |

| Melting Point | Not explicitly found in early literature | 133 °C[4][5][6] or 193-194 °C (decomposition)[1] |

| Solubility in Water | Described as "very soluble"[7] | Slightly soluble (20 °C)[4][5] |

| Appearance | Crystalline solid | White to almost white powder or crystals[4] |

| CAS Number | Not applicable | 928-04-1 |

Note: The discrepancy in modern melting point and solubility data may be due to different experimental conditions or the presence of impurities.

Experimental Protocols

The following protocols are based on the historical synthesis described by Bandrowski and later refined in Organic Syntheses.

Synthesis of Mixed Potassium Salts of Acetylenedicarboxylic Acid (Bandrowski's Method)

This procedure outlines the initial step in the synthesis, which yields a mixture of dipotassium acetylenedicarboxylate and potassium bromide.

Methodology:

-

A solution of potassium hydroxide is prepared by dissolving 122 g (2.2 moles) of potassium hydroxide in 700 cc of 95% methyl alcohol in a 2-liter round-bottomed flask equipped with a reflux condenser.[2]

-

To this alkaline solution, 100 g (0.36 moles) of α,β-dibromosuccinic acid is added.[2]

-

The mixture is refluxed for one hour and fifteen minutes on a steam bath.[2]

-

The reaction mixture is then cooled and filtered with suction.[2]

-

The collected mixed salts are washed with 200 cc of methyl alcohol and dried. The expected weight of the dry product is 144–150 g.[2]

Isolation of this compound

This protocol details the precipitation of the monopotassium salt from the mixture obtained in the previous step.

Methodology:

-

The dried salt mixture (144–150 g) is dissolved in 270 cc of water.[2]

-

The acid potassium salt is precipitated by the addition of a solution of 8 cc of concentrated sulfuric acid in 30 cc of water.[2]

-

The mixture is allowed to stand for at least three hours, or overnight, to ensure complete precipitation.[2]

-

The precipitated this compound is then collected by filtration with suction.[2] The salt is noted to be practically free of bromine and does not require additional washing.[2]

Purification of this compound (Historical Method)

An early method for the purification of the monopotassium salt involved recrystallization from a small volume of hot water, followed by washing with ethanol and drying over sulfuric acid.[7]

Visualizing the Synthesis

The synthesis of this compound from α,β-dibromosuccinic acid can be represented as a two-step process.

Caption: Synthetic pathway from α,β-dibromosuccinic acid to the monopotassium salt.

Conclusion

The discovery of this compound by Ernest Bandrowski in 1877 was a significant contribution to organic chemistry. His synthetic method, which is still referenced today, provided a practical route to this valuable reagent. While early characterization was limited by the analytical techniques of the time, modern methods have provided a comprehensive understanding of its properties. This technical guide serves as a valuable resource for researchers by consolidating the historical discovery, experimental procedures, and physicochemical data of this important compound.

References

- 1. This compound High Purity 99.99%, Affordable Price [alphachemikaindia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 4. 928-04-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 7. This compound | 928-04-1 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Acetylenedicarboxylic Acid Monopotassium Salt (CAS 928-04-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for Acetylenedicarboxylic Acid Monopotassium Salt, identified by CAS number 928-04-1.

Chemical Identity and Structure

This compound, also known as monopotassium acetylenedicarboxylate or potassium hydrogen acetylenedicarboxylate, is the potassium salt of acetylenedicarboxylic acid.[1][2] Its chemical formula is C₄HKO₄, and it has a molecular weight of 152.15 g/mol .[3] The linear formula is HOOCC≡CCOOK. This compound typically appears as a white to off-white crystalline solid and is soluble in water.[3]

The fundamental structure consists of a linear four-carbon backbone containing a carbon-carbon triple bond (an alkyne) flanked by two carboxyl groups. In this monopotassium salt, one of the carboxylic acid protons is replaced by a potassium ion.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Bonding and Crystallography

The bonding in this compound is characterized by a combination of covalent and ionic interactions. The carbon backbone and carboxylic acid groups feature covalent bonds, while the interaction between the potassium ion and the carboxylate anion is ionic.

A key feature of the crystal structure of this compound is the formation of infinite chains of hydrogen-anions linked by very short and strong hydrogen bonds.[1][4]

Crystallographic Data

An X-ray diffraction study of the α-form of potassium hydrogen acetylenedicarboxylate has provided detailed information about its crystal structure.[4] The compound crystallizes in the monoclinic space group.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | I2/a (No. 15) | [4] |

| a | 7.954 Å | [4] |

| b | 11.926 Å | [4] |

| c | 5.918 Å | [4] |

| β | 105.4° | [4] |

| Z | 4 | [4] |

| O···H···O distance | 2.445(3) Å | [4][5] |

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the functional groups present:

-

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to be weak or absent in the IR spectrum due to the symmetry of the molecule.

-

C=O Stretch: A strong absorption for the carbonyl group of the carboxylic acid is expected around 1710 cm⁻¹. The carboxylate anion will have a characteristic asymmetric stretching vibration, typically in the 1550-1610 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most characteristic signal would be from the acidic proton of the carboxylic acid group, which is expected to appear far downfield, typically in the 10-13 ppm range, and is often a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the different carbon atoms. The carbonyl carbons of the carboxylic acid and carboxylate groups are expected to resonate in the 160-180 ppm region. The sp-hybridized carbons of the alkyne would appear in the 70-90 ppm range.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of acetylenedicarboxylic acid involves the dehydrobromination of α,β-dibromosuccinic acid using potassium hydroxide, which forms the dipotassium salt. Subsequent acidification yields the monopotassium salt (CAS 928-04-1).[2]

Workflow for the Synthesis of Acetylenedicarboxylic Acid and its Potassium Salts

Caption: Synthetic pathway to this compound.

Detailed Methodology:

-

Preparation of Potassium Hydroxide Solution: Dissolve a stoichiometric excess of potassium hydroxide in 95% methanol in a round-bottomed flask equipped with a reflux condenser.

-

Dehydrobromination: Add α,β-dibromosuccinic acid to the alkaline solution and reflux the mixture for approximately one hour and fifteen minutes.

-

Isolation of Mixed Salts: After reflux, cool the reaction mixture and filter it with suction to collect the precipitate, which is a mixture of potassium bromide and dipotassium acetylenedicarboxylate. Wash the collected salts with methanol and dry them.

-

Precipitation of the Monopotassium Salt: Dissolve the mixed salts in water. Carefully add a dilute solution of sulfuric acid to precipitate the acid potassium salt.

-

Isolation of the Final Product: Allow the precipitation to complete by letting the mixture stand for several hours or overnight. Filter the mixture with suction to collect the solid product, which is this compound.

General Protocol for Spectroscopic Analysis

Workflow for Spectroscopic Characterization

Caption: General workflow for spectroscopic analysis of the compound.

Methodology for Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a solid sample for analysis, typically by creating a potassium bromide (KBr) pellet or a Nujol mull.

-

Data Acquisition: Place the prepared sample in an FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Methodology for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to confirm the structure of the molecule.

Applications in Research and Development

Acetylenedicarboxylic acid and its salts are valuable reagents in organic synthesis. They are used as starting materials for the synthesis of other derivatives, such as dimethyl acetylenedicarboxylate, a common laboratory reagent.[2] The acetylenedicarboxylate anion also serves as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[6] Additionally, this compound is used as a biochemical in proteomics research.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 928-04-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Crystal structures of the acid salts of some dibasic acids. Part VII. An X-ray study of potassium hydrogen acetylenedicarboxylate: the α-form - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

An In-depth Technical Guide on the Spectroscopic Data of Acetylenedicarboxylic Acid Monopotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetylenedicarboxylic acid monopotassium salt, also known as monopotassium acetylenedicarboxylate. The information presented herein is intended to support research and development activities by providing key data on the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Introduction

This compound (KHC₄O₄) is the potassium acid salt of acetylenedicarboxylic acid. It is a valuable starting material in the synthesis of various organic compounds, including dimethyl acetylenedicarboxylate, a widely used laboratory reagent. The molecule's rigid, linear structure and functionality make it an interesting building block in crystal engineering and the development of coordination polymers.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the characterization of its derivatives.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While comprehensive peak assignments are not fully detailed in all publicly available literature, the expected spectral features are described based on existing data for the compound and related structures.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are informative.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | D₂O | Value not explicitly available in search results | Singlet | Carboxylic acid proton (-COOH) |

| ¹³C | D₂O | Value not explicitly available in search results | Singlet | Acetylenic carbons (-C≡C-) |

| Value not explicitly available in search results | Singlet | Carboxylate carbon (-COO⁻) | ||

| Value not explicitly available in search results | Singlet | Carboxylic acid carbon (-COOH) |

Note: Specific chemical shift values were not available in the provided search results. However, ¹H and ¹³C NMR spectra are available for reference on platforms like ChemicalBook.[2] For acetylenedicarboxylic acid in D₂O, ¹³C NMR signals for the carboxylic and acetylenic carbons are expected.[3][4]

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of the carboxylic acid, carboxylate, and alkyne moieties. The IR spectrum of the α-form is of Hadži's type (ii), which is indicative of very short and strong hydrogen bonds.[4]

Table 2: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretching of the carboxylic acid, likely involved in strong hydrogen bonding |

| ~2100 | Weak/Medium | C≡C stretching |

| ~1700 | Strong | C=O stretching of the carboxylic acid group |

| ~1600 | Strong | Asymmetric stretching of the carboxylate group (-COO⁻) |

| ~1400 | Medium | Symmetric stretching of the carboxylate group (-COO⁻) |

| ~1200-1300 | Medium | C-O stretching and O-H bending |

Note: The peak positions are approximate and based on typical values for the respective functional groups and information from the analysis of related compounds.[5] The IR spectrum for this compound is available on ChemicalBook.[6]

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric C≡C stretch of the alkyne is expected to be a strong signal in the Raman spectrum.

Table 3: Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2200 | Strong | C≡C symmetric stretching |

| ~1700 | Medium | C=O stretching of the carboxylic acid group |

| ~1600 | Medium | Asymmetric stretching of the carboxylate group (-COO⁻) |

| ~1400 | Strong | Symmetric stretching of the carboxylate group (-COO⁻) |

Note: The peak positions are approximate and based on typical values for these functional groups. The Raman spectrum for this compound is available on ChemicalBook.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

If D₂O is used, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for referencing. For DMSO-d₆, the residual solvent peak can be used as a reference.

-

-

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference signal.

-

Integrate the peaks in the ¹H spectrum.

-

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove moisture. Store in a desiccator.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Mix the sample and KBr intimately by grinding with a pestle until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Sample Preparation:

-

Place a small amount of the solid, crystalline this compound into a sample holder, such as a glass capillary tube or an aluminum well.

-

No further sample preparation is typically required for a solid sample.

-

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer equipped with a microscope for sample alignment.

-

Excitation Laser: A common laser wavelength such as 532 nm, 633 nm, or 785 nm.

-

Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation or fluorescence.

-

Spectral Range: Typically 200-3500 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time: Varies depending on the sample's Raman scattering efficiency and laser power.

-

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum.

-

The spectrum is typically plotted as Raman intensity versus Raman shift (cm⁻¹).

-

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Monopotassium Acetylenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopotassium acetylenedicarboxylate, also known as potassium hydrogen acetylenedicarboxylate (KH(C₄O₄)), is a compound of significant interest in the fields of crystal engineering and materials science. Its rigid, linear backbone and capacity for strong hydrogen bonding make it a valuable building block for the design of novel crystalline materials. This technical guide provides a comprehensive overview of the crystal structure of its α-form, supported by experimental data and protocols. A comparative analysis with the isomorphous β-form of rubidium hydrogen acetylenedicarboxylate is also presented to offer a broader structural context.

Data Presentation

The crystallographic data for the α-form of monopotassium acetylenedicarboxylate has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for α-Monopotassium Acetylenedicarboxylate

| Parameter | Value |

| Empirical Formula | C₄HKO₄ |

| Formula Weight | 152.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| Unit Cell Dimensions | |

| a | 7.954 Å |

| b | 11.926 Å |

| c | 5.918 Å |

| α | 90° |

| β | 105.4° |

| γ | 90° |

| Volume | 540.5 ų |

| Z | 4 |

| Refinement Details | |

| R-factor | 6.0% |

| Reflections Collected | 796 |

Data sourced from Leban, Golič, and Speakman (1973).

Table 2: Key Bond Distances for α-Monopotassium Acetylenedicarboxylate

| Bond | Distance (Å) |

| O···H···O | 2.445(3) |

This exceptionally short and symmetrical hydrogen bond is a defining feature of the α-form's crystal structure.[1]

Table 3: Comparative Crystallographic Data for the Isomorphous β-Form of Rubidium Hydrogen Acetylenedicarboxylate

| Parameter | Value |

| Empirical Formula | C₄HRbO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.956 Å |

| b | 12.307 Å |

| c | 6.216 Å |

| β | 105.6° |

| Key Bond Distances | |

| O···H···O | 2.464(8) Å |

The β-form exhibits a similar, though slightly longer, hydrogen bond compared to the α-form.

Experimental Protocols

Synthesis of Monopotassium Acetylenedicarboxylate

The synthesis of monopotassium acetylenedicarboxylate is typically achieved through the partial neutralization of acetylenedicarboxylic acid.

Materials:

-

Acetylenedicarboxylic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of acetylenedicarboxylic acid in ethanol.

-

In a separate vessel, prepare a solution of potassium hydroxide in a 1:1 molar ratio with the acid in a minimal amount of water.

-

Slowly add the potassium hydroxide solution to the ethanolic solution of acetylenedicarboxylic acid with constant stirring.

-

The monopotassium salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires a controlled crystallization process. Slow evaporation is a commonly employed and effective method.[2]

Procedure:

-

Prepare a saturated solution of monopotassium acetylenedicarboxylate in a suitable solvent system, such as an ethanol/water mixture, at a slightly elevated temperature to ensure complete dissolution.

-

Filter the warm solution to remove any particulate matter.

-

Transfer the clear, saturated solution to a clean crystallization dish or beaker.

-

Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, ambient temperature.

-

Monitor the container over several days to weeks for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, they can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[3]

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.[3]

-

The crystal is placed in the X-ray beam of the diffractometer.

-

A preliminary screening is conducted to determine the crystal quality and unit cell parameters.[3]

-

A full dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

-

The collected data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.

-

The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3]

Mandatory Visualization

As no specific signaling pathways involving monopotassium acetylenedicarboxylate have been identified in the literature, the following diagram illustrates the experimental workflow for its synthesis and structural characterization.

Caption: Experimental workflow for the synthesis and structural elucidation of monopotassium acetylenedicarboxylate.

References

In-Depth Technical Guide: Thermal Stability of Acetylenedicarboxylic Acid Monopotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of acetylenedicarboxylic acid monopotassium salt (KADC), a compound of interest in various research and development applications. This document collates available physicochemical data, outlines relevant experimental protocols for thermal analysis, and presents a logical framework for understanding its decomposition pathway.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄HKO₄ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Melting Point | 133 °C | [2] |

| Solubility | Slightly soluble in water (20 °C) | [2] |

| Appearance | White to Almost white powder/crystal | [2] |

| Stability | Stable under normal conditions. Incompatible with bases, reducing agents, and oxidizing agents. | [2] |

Thermal Stability Analysis

While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, the thermal behavior of the parent acid, acetylenedicarboxylic acid, provides valuable insights. Acetylenedicarboxylic acid is known to decompose upon melting.[3] The monopotassium salt is expected to exhibit its own distinct thermal decomposition profile, influenced by the presence of the potassium cation.

General knowledge of the thermal decomposition of potassium salts of carboxylic acids suggests that upon heating, the compound will likely undergo decarboxylation. Thermal decomposition is expected to release toxic potassium oxide and irritating smoke.[2]

A study on the thermal behavior of various coordination polymers based on the acetylenedicarboxylate (ADC) linker indicates that the thermal stability is a key consideration in their synthesis, as the parent acid can easily decompose at elevated temperatures in solution.[4] This suggests that the acetylenedicarboxylate moiety itself is thermally sensitive.

Postulated Thermal Decomposition Data

The following table presents a hypothetical but plausible set of data for the thermal decomposition of this compound, based on the known properties of related compounds. This data is intended to serve as a representative example for the purpose of this guide.

| Parameter | Value |

| TGA Onset Decomposition Temperature | ~ 140 °C |

| TGA Peak Decomposition Temperature | ~ 165 °C |

| DSC Melting Endotherm Peak | ~ 133 °C |

| DSC Decomposition Exotherm Peak | ~ 165 °C |

| Total Weight Loss | ~ 45-55% |

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and the extent of mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy changes associated with melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and calculate the corresponding enthalpy changes.

Visualizations

Logical Workflow for Thermal Stability Assessment

References

- 1. scbt.com [scbt.com]

- 2. This compound [chembk.com]

- 3. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

Navigating the Solubility Landscape of Acetylenedicarboxylic Acid Monopotassium Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenedicarboxylic acid monopotassium salt (KADC) is a compound of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and potential biological applications necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This technical guide provides a comprehensive overview of the currently available information on the solubility of KADC in organic media. However, a notable scarcity of quantitative solubility data in peer-reviewed literature and commercial datasheets presents a significant knowledge gap. In light of this, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of organic salts, offering a practical framework for researchers to generate the necessary data.

Introduction to this compound

This compound, also known as monopotassium acetylenedicarboxylate, is the potassium salt of acetylenedicarboxylic acid.[1] It serves as a common laboratory starting material for the synthesis of various derivatives of the parent acid.[1] The parent compound, acetylenedicarboxylic acid, is a crystalline solid known to be soluble in diethyl ether.[2] While this provides a preliminary indication, the solubility of the salt can differ significantly from the free acid due to the ionic nature imparted by the potassium counterion.

A thesis on the polymerization of this compound noted that the resulting polymer is insoluble in common organic solvents and dimethylsulfoxide (DMSO).[3] This information, while pertaining to the polymer, hints at the potential for limited solubility of the monomeric salt in certain organic media. Further investigation is required to establish a clear solubility profile.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information has revealed a significant lack of specific quantitative data on the solubility of this compound in organic solvents. While qualitative descriptors such as "slightly soluble" in water are available, numerical values for its solubility in common organic solvents like methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are not readily found in the public domain.[4][5][6]

This absence of data underscores the need for experimental determination to guide its use in various applications, from reaction chemistry to formulation development.

Factors Influencing Solubility

The solubility of an organic salt like this compound in an organic solvent is governed by a complex interplay of factors:

-

Polarity of the Solvent: The principle of "like dissolves like" is a fundamental guide. As an ionic salt, KADC is inherently polar. It is expected to exhibit higher solubility in polar organic solvents that can effectively solvate the potassium cation and the carboxylate anion. Protic solvents (e.g., alcohols) can hydrogen bond with the carboxylate group, while aprotic polar solvents (e.g., DMSO, DMF) can effectively solvate the cation.

-

Lattice Energy of the Salt: The strength of the ionic bonds within the crystal lattice of the salt must be overcome by the energy released upon solvation. A high lattice energy will generally lead to lower solubility.

-

Temperature: The solubility of most solids increases with temperature. However, in some cases, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[7]

-

Presence of Other Solutes: The presence of other ions or molecules in the solvent can influence the solubility through common ion effects or changes in the solvent's properties.

Experimental Protocol for Solubility Determination

Given the lack of available data, researchers will likely need to determine the solubility of this compound experimentally. The following is a detailed, generalized protocol based on the well-established shake-flask method.[8][9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., titration apparatus).

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the containers in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the samples to stand undisturbed in the thermostatically controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. To avoid crystallization of the solute, it is important to maintain the temperature during this step.

-

Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any suspended solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for quantification. Alternatively, for acidic or basic compounds, titration can be a viable analytical method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the salt in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining the solubility of a solid in a solvent.

Synthesis of this compound

For researchers who may need to synthesize the salt, a common method involves the treatment of α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solvent, typically methanol or ethanol.[2][10] This reaction yields a mixture of potassium bromide and potassium acetylenedicarboxylate.[10] The monopotassium salt is then precipitated from an aqueous solution by the addition of sulfuric acid.[10]

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide highlights the current lack of quantitative data and provides a robust, generalized experimental protocol to enable researchers to determine these values. A deeper understanding of the solubility profile will undoubtedly facilitate the broader application of this versatile compound in synthetic chemistry and drug development.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. chembk.com [chembk.com]

- 5. This compound High Purity 99.99%, Affordable Price [alphachemikaindia.com]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 7. seniorchem.com [seniorchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Molecular Architecture of Acetylenedicarboxylic Acid Monopotassium Salt: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry of acetylenedicarboxylic acid monopotassium salt (KHC₄O₄), a compound of significant interest in crystal engineering and materials science. This document, intended for researchers, scientists, and professionals in drug development, details the precise structural parameters of the molecule as determined by X-ray crystallography, offering a foundational understanding for its application in advanced material design and synthesis.

Core Molecular Structure

This compound, in its anhydrous α-form, presents a fascinating molecular and supramolecular structure. The defining feature of its crystal lattice is the formation of infinite chains of hydrogen-anions linked by exceptionally short and strong hydrogen bonds. The geometry of the individual hydrogen acetylenedicarboxylate anion is characterized by a linear carbon backbone with two carboxylate groups.

The crystal structure of the α-form was determined to be in the space group I2/a with specific unit cell dimensions.[1] A key feature of the crystal packing is the O···H···O hydrogen bond distance of 2.445(3) Å, indicating a very strong interaction that dictates the overall crystal structure.[1]

Quantitative Geometric Data

The precise bond lengths and angles of the hydrogen acetylenedicarboxylate anion have been determined through single-crystal X-ray diffraction. These parameters are crucial for computational modeling and for understanding the electronic properties of the molecule. The key quantitative data are summarized in the table below.

| Bond | Length (Å) | Angle | Degree (°) |

| C≡C | 1.19 | O(1)-C(2)-C(1) | 114.2 |

| C-C | 1.45 | O(2)-C(2)-C(1) | 118.0 |

| C-O(1) | 1.32 | O(1)-C(2)-O(2) | 127.8 |

| C=O(2) | 1.21 | C(1')-C(1)-C(2) | 176.2 |

| O(1)···O(1') | 2.445 |

Data sourced from the crystal structure of the α-form of potassium hydrogen acetylenedicarboxylate.

Molecular Geometry Visualization

The following diagram illustrates the molecular geometry of the hydrogen acetylenedicarboxylate anion, highlighting the key atoms and their connectivity.

Caption: Molecular geometry of the hydrogen acetylenedicarboxylate anion.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of this compound was achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.

A generalized experimental workflow for such an analysis includes:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent, often through slow evaporation or cooling of a saturated solution.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the crystal is rotated. The diffraction pattern of the X-rays is recorded by a detector.

-

Data Processing: The intensities and positions of the diffracted beams are measured and processed to yield a set of structure factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the structure factors using computational methods.

-

Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

This rigorous process yields a detailed and accurate model of the molecular structure, providing the foundational data presented in this guide.

Logical Relationships in Structural Analysis

The following diagram illustrates the logical workflow from experimental observation to the final determination of molecular geometry.

Caption: Workflow for determining molecular geometry via X-ray crystallography.

References

"physical and chemical properties of acetylenedicarboxylic acid monopotassium salt"

An In-depth Technical Guide on the Physical and Chemical Properties of Acetylenedicarboxylic Acid Monopotassium Salt

Introduction

This compound, also known as potassium hydrogen acetylenedicarboxylate, is a significant organic compound widely utilized in synthetic chemistry. Its chemical formula is represented as KHC₄O₄ or C₄HKO₄.[1] This salt serves as a crucial starting material for the synthesis of various derivatives of acetylenedicarboxylic acid, most notably dimethyl acetylenedicarboxylate, a vital laboratory reagent.[1][2] Its rigid, linear structure and the presence of functional carboxyl groups also make it a subject of interest in the field of crystallography and coordination chemistry, where it can form unique crystal structures with strong hydrogen bonds.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical Identity and Structure

The compound is the monopotassium salt of but-2-ynedioic acid. The anion, hydrogen acetylenedicarboxylate (HC₄O₄⁻), consists of a linear carbon backbone with a central triple bond, flanked by two carboxylate groups, one of which is protonated.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Potassium 3-carboxyprop-2-ynoate | [3] |

| Other Names | Monopotassium acetylenedicarboxylate, Potassium hydrogen acetylenedicarboxylate, mono-Potassium 2-butynedioate | [1][3] |

| CAS Number | 928-04-1 | [4] |

| Molecular Formula | C₄HKO₄ | [3][4] |

| Linear Formula | HOOCC≡CCOOK | |

| Molecular Weight | 152.15 g/mol | [3][5][4] |

| EC Number | 213-169-2 | |

| Beilstein/REAXYS | 3571639 |

Physical Properties

This compound is a white to off-white crystalline solid.[3][5] Its physical characteristics are critical for its handling, storage, and application in various chemical reactions.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to almost white powder or crystalline solid | [3][5] |

| Melting Point | 133 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water (at 20 °C) | [3] |

| Storage Temperature | -20°C | [3] |

Chemical Properties

Stability and Reactivity

The salt is generally stable under standard conditions but exhibits incompatibility with bases, reducing agents, and oxidizing agents.[3] The parent compound, acetylenedicarboxylic acid, and its salts are known to undergo decarboxylation in aqueous solutions, a process that is accelerated by increased temperature.[6] The monoprotonated anion has been noted to decarboxylate faster than the neutral acid or the dianion.[6]

The crystal structure of the anhydrous salt is notable. While the carboxylate groups are planar, they are twisted by about 60° relative to each other.[1] In its crystalline form, the hydrogen acetylenedicarboxylate anions are linked into linear chains by exceptionally short and strong hydrogen bonds.[1]

Acidity of the Parent Acid

The behavior of the monopotassium salt is best understood in the context of its parent diacid, acetylenedicarboxylic acid. The acid is a medium-to-strong acid with two dissociation constants in water at 25 °C.[6]

Table 3: Dissociation Constants of Acetylenedicarboxylic Acid

| Dissociation Constant | Value | Reference |

| pKa₁ | 0.656 | [6] |

| pKa₂ | 2.336 | [6] |

This acidic nature dictates the conditions under which the monopotassium salt is stable and how it will react in various solvent systems.

References

- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 928-04-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. labproinc.com [labproinc.com]

- 6. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

Acetylenedicarboxylic Acid Monopotassium Salt: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for acetylenedicarboxylic acid monopotassium salt (CAS No. 928-04-1). The following sections detail the hazardous properties of this compound and provide clear protocols and precautions to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as monopotassium acetylenedicarboxylate, is a white to almost white powder or crystalline solid.[1][2] It is slightly soluble in water at 20°C.[1][3]

| Property | Value | Reference |

| Molecular Formula | C4HKO4 | [1][4] |

| Molar Mass | 152.15 g/mol | [1][4] |

| Melting Point | 133 °C | [1][3] |

| Appearance | White to Almost white powder to crystal | [1][3] |

| Water Solubility | Slightly soluble (20 ºC) | [1][3] |

| Stability | Stable under recommended storage conditions. | [1][3] |

| Incompatibilities | Bases, reducing agents, oxidizing agents. | [1][3] |

| Storage Condition | -20°C | [1][3] |

Hazard Identification and Toxicological Data

This compound is classified as highly toxic and poses significant health risks upon exposure.[1][2] It is toxic by inhalation and if swallowed, and very toxic in contact with skin.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed.[5] |

| Acute Toxicity, Dermal (Category 1) | GHS06 | Danger | H310: Fatal in contact with skin.[6] |

| Acute Toxicity, Inhalation (Category 3) | GHS06 | Danger | H331: Toxic if inhaled.[6] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[5][6] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[5][6] |

Toxicological Data:

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Mouse | 63 mg/kg | [1] |

| Intraperitoneal LD50 | Mouse | 32 mg/kg | [1] |

Experimental Protocols

Generalized Protocol for Acute Oral LD50 Determination in Rodents (Up-and-Down Procedure - UDP)

This protocol is a guideline and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Materials:

-

Test substance: this compound

-

Vehicle for administration (e.g., distilled water, saline)

-

Experimental animals (e.g., young adult female rats or mice from a single strain)

-

Oral gavage needles

-

Syringes

-

Animal balance

-

Cages with appropriate bedding, food, and water

Methodology:

-

Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study begins. They are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Dose Preparation: The test substance is prepared in the vehicle to the desired concentrations. The concentration should be calculated based on the body weight of the animals.

-

Dosing Procedure:

-

A single animal is dosed at the starting dose level. The starting dose is selected based on available information about the substance's toxicity.

-

The animal is observed for signs of toxicity and mortality for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The LD50 is calculated using a statistical program such as AOT425StatPgm, which is based on the maximum likelihood method.

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Potential routes of exposure and corresponding toxic effects.

Caption: Safe handling workflow for toxic powders.

Safety and Handling Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[6]

-

Use an exhausted balance enclosure when weighing the powder if the balance cannot be placed inside a fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[1][5]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 (or N100) filter.[5]

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust.[7]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[6][8]

-

If on Skin: Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Seek immediate medical attention.[6]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust. Use personal protective equipment as described in Section 5.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel. Do not create dust. Place in a suitable, closed container for disposal.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition can release toxic fumes of potassium oxide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Disposal Considerations

Dispose of this hazardous material in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of with normal household waste.

This guide is intended to provide essential safety information to trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use and adhere to all institutional safety protocols.

References

- 1. web.uri.edu [web.uri.edu]

- 2. safety.duke.edu [safety.duke.edu]

- 3. ddpsinc.com [ddpsinc.com]

- 4. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. resources.psi-bfm.com [resources.psi-bfm.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl Acetylenedicarboxylate (DMAD) from Acetylenedicarboxylic Acid Monopotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dimethyl acetylenedicarboxylate (DMAD), a versatile reagent in organic synthesis, using acetylenedicarboxylic acid monopotassium salt as a stable and readily available precursor. DMAD is a highly electrophilic compound widely used as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, and as a potent Michael acceptor.[1] Its utility in the synthesis of various heterocyclic compounds makes it a valuable tool in drug discovery and development.[2][3]

Reaction Overview

The synthesis involves the esterification of this compound with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][4] This method is a significant improvement over procedures that start from the free acetylenedicarboxylic acid.[4]

Chemical Equation:

HOOC-C≡C-COOK + 2 CH₃OH --(H₂SO₄)--> CH₃OOC-C≡C-COOCH₃ + KHSO₄ + H₂O

Experimental Data

The following table summarizes the key quantitative data for the synthesis of dimethyl acetylenedicarboxylate.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 100 g (0.66 mole) | [4] |

| Methanol (commercial grade) | 400 g (510 ml, 12.5 moles) | [4] |

| Concentrated Sulfuric Acid | 200 g (111 ml, 2.04 moles) | [4] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [4] |

| Reaction Time | 4 days | [4] |

| Product Information | ||

| Product Name | Dimethyl acetylenedicarboxylate (DMAD) | [4] |

| Boiling Point | 95–98 °C at 19 mmHg | [4] |

| Refractive Index (n D 25) | 1.4444–1.4452 | [4] |

| Yield | ||

| Grams | 67–82 g | [4] |

| Percentage | 72–88% | [4] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Materials:

-

This compound (100 g)

-

Methanol (510 ml)

-

Concentrated sulfuric acid (111 ml)

-

Ether

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

2-L round-bottomed flask

-

Calcium chloride drying tube

-

Separatory funnel

-

Distillation apparatus (modified Claisen flask recommended)

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 2-L round-bottomed flask, carefully and in small portions, add 200 g (111 ml) of concentrated sulfuric acid to 400 g (510 ml) of methanol while cooling the flask in an ice bath.

-

To this cooled solution, add 100 g (0.66 mole) of this compound.

-

Fit the flask with a stopper holding a calcium chloride drying tube.

-

-

Reaction:

-

Allow the flask to stand at room temperature for 4 days, with occasional swirling.

-

-

Work-up and Extraction:

-

Decant the liquid from the inorganic salt that has precipitated.

-

Wash the salt with 500 ml of cold water and combine the wash with the decanted liquid.

-

Extract the combined aqueous solution with five 500-ml portions of ether.

-

Combine the ether extracts.

-

-

Washing and Drying:

-

Wash the combined ether extracts successively with 200 ml of cold water, 150 ml of saturated sodium bicarbonate solution, and finally with 200 ml of cold water. Note: The bicarbonate wash is crucial to prevent decomposition of the product during distillation.[4]

-

Dry the ether solution over anhydrous calcium chloride.

-

-

Isolation and Purification:

-

Remove the ether by distillation from a steam bath.

-

Distill the remaining ester under reduced pressure. A modified Claisen flask is recommended for this step.

-

Collect the fraction boiling at 95–98 °C/19 mm.

-

Safety Precautions:

-

Dimethyl acetylenedicarboxylate is a powerful lachrymator and vesicant. [4] It should be handled with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In case of skin contact, immediately wash the affected area with 95% ethanol followed by soap and water.[4]

-

The addition of concentrated sulfuric acid to methanol is a highly exothermic process and must be done with cooling.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of dimethyl acetylenedicarboxylate.

Caption: Workflow for the synthesis of DMAD.

Discussion of Side Products

Under the described reaction conditions, the formation of byproducts can occur. These higher boiling substances may include dimethyl α,α-dimethoxysuccinate, dimethyl methoxymaleate, and dimethyl methoxyfumarate, with the latter two being predominant.[5] The purification by vacuum distillation is effective in separating the desired dimethyl acetylenedicarboxylate from these less volatile impurities.

References

- 1. Dimethyl acetylenedicarboxylate - Wikipedia [en.wikipedia.org]

- 2. The Uses of Dimethyl acetylenedicarboxylate_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Esters obtained from Acetylenedicarboxylic Acid with Methanol in the Presence of Sulfuric Acid, and their Amidation Products. [jstage.jst.go.jp]

Application Notes and Protocols: Acetylenedicarboxylic Acid Monopotassium Salt in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings in a highly stereospecific and convergent manner. Acetylenedicarboxylic acid and its derivatives are potent dienophiles in [4+2] cycloaddition reactions, leading to the formation of highly functionalized cyclic adducts that serve as versatile intermediates in the synthesis of pharmaceuticals, natural products, and novel materials. This document provides detailed application notes and experimental protocols for the use of acetylenedicarboxylic acid monopotassium salt as a dienophile in Diels-Alder reactions.

Overview of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene derivative[1]. The reaction is highly valuable for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single step. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carboxylate functionalities in acetylenedicarboxylic acid and its salts.

Application: Synthesis of Bicyclic Dicarboxylic Acids

This compound serves as a stable, easy-to-handle precursor to the free acid or its esters in situ, which can then readily participate in Diels-Alder reactions. The resulting bicyclic adducts, containing a dicarboxylic acid moiety, are valuable building blocks for further chemical transformations. A notable application is the reaction with cyclopentadiene to produce bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, a precursor for various esters with potential nematicidal activity[2].

Experimental Protocols

Two primary protocols for the Diels-Alder reaction of this compound with cyclopentadiene are presented below. The first protocol involves an in-situ esterification to yield the dimethyl ester of the adduct, while the second directly yields the dicarboxylic acid adduct.

Protocol 1: In-situ Esterification to Dimethyl Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

This protocol describes the reaction of this compound with cyclopentadiene in methanol with an acid catalyst, leading to the formation of the dimethyl ester of the Diels-Alder adduct in high yield[3].

Materials:

-

This compound

-

Cyclopentadiene (freshly distilled)

-

Methanol (MeOH)

-

Hydrochloric acid (4.0 M solution in dioxane)

-

Standard glassware for organic synthesis

-

Stirring apparatus

-

Extraction and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

To a solution of this compound (1.0 equivalent) in methanol, add a 4.0 M solution of hydrochloric acid in dioxane (1.0 equivalent).

-

Stir the mixture at room temperature for 10 minutes.

-

Add freshly distilled cyclopentadiene (2.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate[3].

Protocol 2: Direct Synthesis of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid

This protocol outlines the direct reaction of this compound with cyclopentadiene in an aqueous medium to afford the dicarboxylic acid adduct[2].

Materials: